2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine

Vue d'ensemble

Description

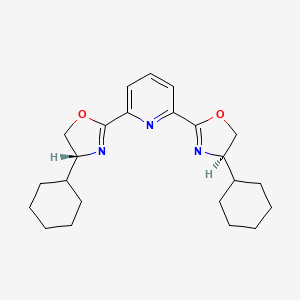

2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound known for its unique structure and versatile applications. This compound features a pyridine core substituted with two oxazoline rings, each bearing a cyclohexyl group. The presence of these functional groups imparts distinct chemical properties, making it valuable in various fields of scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:

Formation of Oxazoline Rings: The initial step involves the reaction of cyclohexylamine with an appropriate aldehyde to form the oxazoline ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Substitution on Pyridine Core: The oxazoline rings are then introduced onto the pyridine core through a substitution reaction. This step often requires the use of a strong base to deprotonate the oxazoline, making it a good nucleophile for the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Oxazolone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxazoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the context of drug development. Its oxazoline moieties contribute to its biological activity, making it a candidate for designing new therapeutic agents.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The specific structure of 2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine may enhance its efficacy as an anticancer agent by interacting with specific cellular targets.

- Antimicrobial Properties : Studies have shown that compounds containing oxazoline rings demonstrate antimicrobial activity. The incorporation of cyclohexyl groups may further augment these properties, making it a potential candidate for developing new antibiotics.

Catalysis

The unique structure of this compound allows it to act as a ligand in various catalytic processes. Its ability to coordinate with metal centers makes it useful in asymmetric synthesis.

Applications in Catalysis

- Asymmetric Synthesis : The compound can be used in enantioselective reactions, facilitating the production of chiral molecules. This is particularly valuable in the pharmaceutical industry where chirality plays a crucial role in drug efficacy.

- Metal-Catalyzed Reactions : As a ligand, it can stabilize metal catalysts and enhance their reactivity in various organic transformations.

Materials Science

The compound's properties lend themselves to applications in materials science, particularly in the development of functional materials.

Potential Uses

- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

- Sensors : Due to its chemical reactivity and stability, this compound can be utilized in the fabrication of sensors that detect specific analytes through changes in electrical or optical properties.

Mécanisme D'action

The mechanism of action of 2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine involves its interaction with specific molecular targets. The oxazoline rings and pyridine core enable the compound to bind to metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to specific cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Bis(2-benzimidazolyl)pyridine: This compound also features a pyridine core with two benzimidazole rings. It is known for its ability to form stable metal complexes and is used in coordination chemistry and catalysis.

2,6-Bis(pyrazol-3-yl)pyridine: Similar to the target compound, this molecule has a pyridine core with pyrazole rings

2,6-Bis((benzoyl-R)amino)pyridine: This derivative is used in solvent extraction and membrane processes for the recovery of metal ions from aqueous solutions.

Uniqueness

2,6-Bis(®-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine stands out due to the presence of cyclohexyl-substituted oxazoline rings. This unique structural feature imparts distinct steric and electronic properties, enhancing its ability to form stable complexes and participate in various chemical reactions. The compound’s versatility in both chemical and biological applications further distinguishes it from similar compounds.

Activité Biologique

2,6-Bis((R)-4-cyclohexyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine core and two oxazoline rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

- IUPAC Name : (4R)-4-cyclohexyl-2-[6-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole

- Molecular Formula : C23H31N3O2

- Molecular Weight : 381.51 g/mol

- CAS Number : 2471850-55-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its oxazoline rings enhance its reactivity and binding affinity to metal ions and biological targets. This interaction can modulate enzyme activity and influence cellular signaling pathways, which is crucial for its potential therapeutic applications.

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties. Its structure allows it to potentially interact with specific cellular targets associated with cancer cell growth inhibition. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting metabolic pathways or inhibiting key enzymes involved in cell proliferation .

Enzyme Inhibition

The compound's ability to form stable complexes with metal ions suggests potential as an enzyme inhibitor. For example, studies on related pyridine derivatives have demonstrated their effectiveness in inhibiting enzymes like acetylcholinesterase and various metalloproteins, which are critical in numerous biochemical pathways .

Case Studies

- Study on Metal Complexes : A study explored the biological activity of metal complexes derived from pyridine compounds similar to this compound. The findings indicated significant cytotoxic effects against cancer cell lines, suggesting that the presence of the oxazoline moiety enhances the bioactivity of metal-ligand complexes .

- Anticancer Activity : Another investigation highlighted the compound's potential as an anticancer agent by demonstrating its capacity to inhibit growth in melanoma B16F10 cells. The mechanism was linked to oxidative stress induction and disruption of redox homeostasis in cancer cells .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | (4R)-4-cyclohexyl... |

| Molecular Formula | C23H31N3O2 |

| Molecular Weight | 381.51 g/mol |

| CAS Number | 2471850-55-0 |

| Purity | >97% |

Propriétés

IUPAC Name |

(4R)-4-cyclohexyl-2-[6-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h7,12-13,16-17,20-21H,1-6,8-11,14-15H2/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHMEAUZFKZRAH-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C4=N[C@@H](CO4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.